molecular formula C26H30N2O3S B14537635 1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine CAS No. 62089-69-4

1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine

Cat. No.: B14537635
CAS No.: 62089-69-4
M. Wt: 450.6 g/mol
InChI Key: JZUAVBKFDHBQOE-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzenesulfonyl group, a methoxyphenyl group, and a phenylpiperazine moiety

Preparation Methods

The synthesis of 1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate nucleophile to form the benzenesulfonyl intermediate.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzenesulfonyl intermediate reacts with 4-methoxybenzene under acidic conditions.

    Formation of the piperazine ring: The final step involves the cyclization of the intermediate with phenylpiperazine under basic conditions to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-[3-(Benzenesulfonyl)-3-(4-hydroxyphenyl)propyl]-4-phenylpiperazine: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    1-[3-(Benzenesulfonyl)-3-(4-chlorophenyl)propyl]-4-phenylpiperazine: The presence of a chlorine atom can significantly impact the compound’s properties, including its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62089-69-4

Molecular Formula

C26H30N2O3S

Molecular Weight

450.6 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine

InChI

InChI=1S/C26H30N2O3S/c1-31-24-14-12-22(13-15-24)26(32(29,30)25-10-6-3-7-11-25)16-17-27-18-20-28(21-19-27)23-8-4-2-5-9-23/h2-15,26H,16-21H2,1H3

InChI Key

JZUAVBKFDHBQOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCN2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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